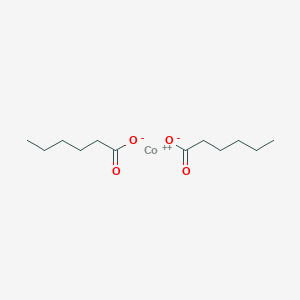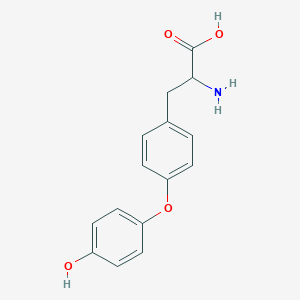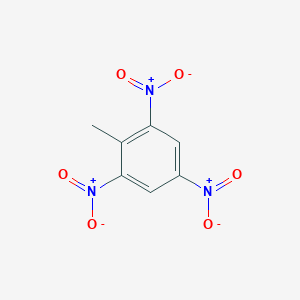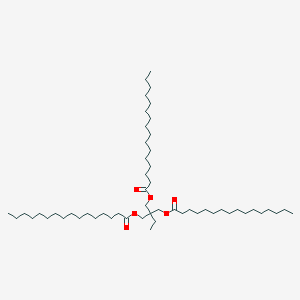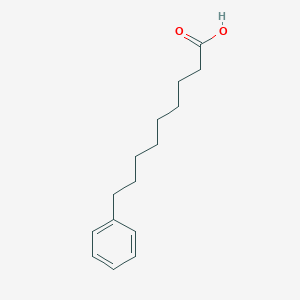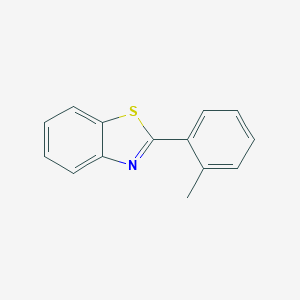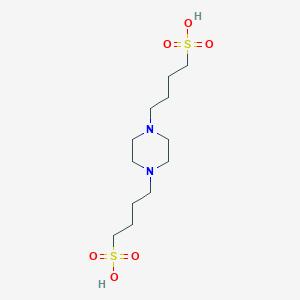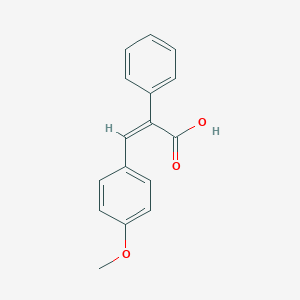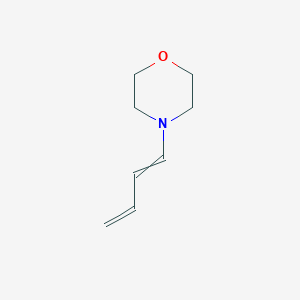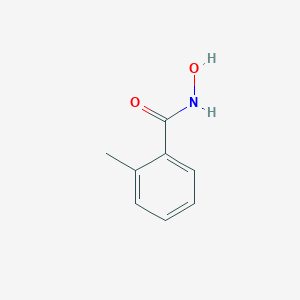
N-Hydroxy-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-methylbenzamide, also known as N-hydroxy-2-methylbenzamide (NHMB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NHMB is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol. It is a white crystalline solid with a melting point of 123-126°C.
Mecanismo De Acción
The mechanism of action of NHMB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. NHMB has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. Inhibition of HDACs by NHMB has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
NHMB has been shown to exhibit various biochemical and physiological effects, including the inhibition of HDACs, induction of cell cycle arrest and apoptosis, and antibacterial and antifungal activities. NHMB has also been shown to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NHMB is its ease of synthesis, making it readily available for laboratory experiments. NHMB is also relatively stable and can be stored for extended periods without degradation. However, NHMB has limited solubility in water, which can make it challenging to work with in aqueous solutions. NHMB can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
NHMB has shown significant potential for various applications, and future research is needed to further explore its potential. Some possible future directions for NHMB research include:
1. Development of NHMB-based drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
2. Investigation of the mechanism of action of NHMB and its interaction with various enzymes and proteins.
3. Development of NHMB-based materials for various applications, including catalysis, sensing, and energy storage.
4. Exploration of the potential of NHMB as a natural antioxidant and anti-inflammatory agent.
5. Investigation of the potential of NHMB as a new class of antibiotics for the treatment of bacterial and fungal infections.
In conclusion, NHMB is a versatile compound that has shown significant potential for various applications in different scientific fields. Its ease of synthesis, stability, and various biochemical and physiological effects make it an attractive candidate for further research and development. Future studies on NHMB could lead to the development of new drugs, materials, and other innovative applications.
Métodos De Síntesis
The synthesis of NHMB involves the reaction of 2-methylbenzoic acid with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The reaction proceeds via an intermediate, which is then converted to NHMB by acidification and recrystallization.
Aplicaciones Científicas De Investigación
NHMB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, NHMB has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. NHMB has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
17512-73-1 |
|---|---|
Nombre del producto |
N-Hydroxy-2-methylbenzamide |
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
N-hydroxy-2-methylbenzamide |
InChI |
InChI=1S/C8H9NO2/c1-6-4-2-3-5-7(6)8(10)9-11/h2-5,11H,1H3,(H,9,10) |
Clave InChI |
GRPOFOWLNYANRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NO |
SMILES canónico |
CC1=CC=CC=C1C(=O)NO |
Sinónimos |
Benzamide, N-hydroxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



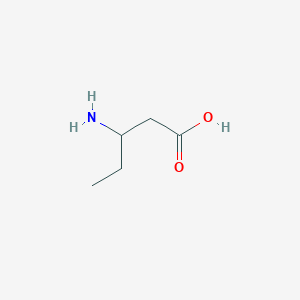
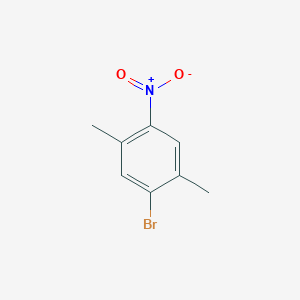
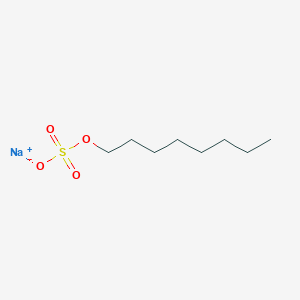
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
